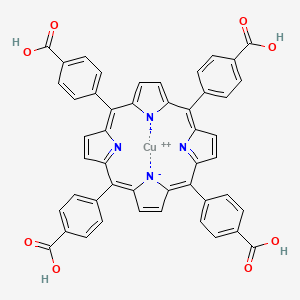

Cu(II) 中卟啉-四(4-羧基苯基)

描述

CU(II) Meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin . It belongs to the class of porphyrin compounds and is an organic chemical raw material .

Synthesis Analysis

The synthesis of CU(II) Meso-tetra(4-carboxyphenyl)porphine involves adding propionic acid, pyrrole, and p-toluic acid methyl ester to a round-bottom flask. After heating the mixture in a dark environment for 30 minutes, the reaction solution is cooled to room temperature and filtered. The resulting solid is washed sequentially with a 1mol/L KOH aqueous solution and 1mol/L hydrochloric acid .Chemical Reactions Analysis

CU(II) Meso-tetra(4-carboxyphenyl)porphine has been used in the synthesis of a hybrid photocatalyst for visible-light-induced water oxidation . It has also been used in the development of DNA methylation sensors .Physical And Chemical Properties Analysis

The molecular weight of CU(II) Meso-tetra(4-carboxyphenyl)porphine is 852.3 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用

微波合成和生物学评价

Cu(II) 配合物与不对称和对称卟啉配体,包括 Cu(II) 中卟啉-四(4-羧基苯基),已使用微波辐射合成。这些化合物表现出低毒性,建议在光活化方案中进行测试,表明在生物医学应用中具有潜力 (Boscencu 等人,2010)。

卟啉光敏剂诱导的 DNA 损伤

对卟啉的光敏效应的研究,包括中卟啉-四(对-羧基苯基),已证明它们在中性条件下诱导 DNA 单链和双链断裂的能力。这表明在光化学治疗和荧光内窥镜检查程序中具有潜在应用 (Fiel 等人,1981)。

水溶液中的聚集

中卟啉-四(对-磺酸苯基)卟啉及其 Cu(II) 和 Zn(II) 配合物在水溶液中的聚集行为已得到检验,显示出在低浓度金属测定分析应用中的相关性 (Corsini 和 Herrmann,1986)。

冻结介质中的聚集

对中取代卟啉的 Cu(II) 衍生物在冻结水溶液中的聚集的研究揭示了溶质-溶质相互作用,突出了它们在低温下研究溶质行为的潜力 (Dougherty 和 Pasternack,1992)。

光学固态葡萄糖传感器

中卟啉-四(4-羧基苯基)已用于开发光学固态葡萄糖传感器。该传感器对葡萄糖浓度表现出线性响应,表明其在葡萄糖监测中的应用 (White 和 Harmon,2002)。

在石墨表面吸附

对铜(II) 中卟啉-四(4-羧基苯基)在石墨表面吸附的研究表明其在纳米技术和表面化学中的潜力,特别是对于新型传感器材料的开发 (Nicholls 等人,2010)。

作用机制

Target of Action

The primary target of CU(II) Meso-tetra(4-carboxyphenyl)porphine is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of the compound .

Mode of Action

CU(II) Meso-tetra(4-carboxyphenyl)porphine enters cells through clathrin-mediated endocytosis . It binds strongly to CD320, facilitating its uptake into the cell .

Biochemical Pathways

The compound has been found to be a potent photosensitizer in singlet oxygen generation . It also acts as a redox mediator in enzymatic reactions . These properties suggest that it may affect various biochemical pathways, particularly those involving redox reactions and photochemical processes.

Pharmacokinetics

Its cellular uptake through clathrin-mediated endocytosis suggests that it may be readily absorbed by cells .

Result of Action

In catalysis, CU(II) Meso-tetra(4-carboxyphenyl)porphine has shown exceptional efficacy as a catalyst, facilitating diverse organic reactions like alcohol oxidation and nitro compound reduction . In electrochemistry, it has demonstrated remarkable electrocatalytic prowess for oxygen reduction and carbon monoxide oxidation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been used as a photocatalyst for water oxidation and photocatalytic degradation, suggesting that light exposure may enhance its activity . Furthermore, its storage temperature (2~8°C) indicates that temperature can affect its stability .

安全和危害

CU(II) Meso-tetra(4-carboxyphenyl)porphine is intended for research and development in a laboratory. It should be handled using prudent procedures for chemicals of unknown toxicity, under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .

属性

IUPAC Name |

copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)

![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)